molecular formula C33H40O20 B2512042 Kaempferol 3-rutinoside 4'-glucoside, >=95% (LC/MS-ELSD) CAS No. 89439-58-7

Kaempferol 3-rutinoside 4'-glucoside, >=95% (LC/MS-ELSD)

Cat. No. B2512042
CAS RN: 89439-58-7
M. Wt: 756.663
InChI Key: FYJOVKRHRUYSLY-QDSFYBSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-rutinoside 4’-glucoside is a natural product derived from plant sources . It is a flavonoid glycoside that can be isolated from the rhizomes of the fern Selliguea feei . It is also found in the flowers of a Clematis cultivar . The compound is used in metabolomics, vitamins, nutraceuticals, and natural products .


Molecular Structure Analysis

The empirical formula of Kaempferol 3-rutinoside 4’-glucoside is C33H40O20 . Its molecular weight is 756.66 . The compound has a complex structure involving multiple hydroxyl groups, making it a polyphenolic compound .


Physical And Chemical Properties Analysis

Kaempferol 3-rutinoside 4’-glucoside is a solid substance . It is stored at a temperature of -20°C . The compound has an assay of ≥95% (LC/MS-ELSD) .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Kaempferol and its glycosides, including Kaempferol 3-rutinoside 4'-glucoside, exhibit potent antioxidant and anti-inflammatory activities. These compounds scavenge free radicals and modulate various inflammatory pathways, thereby offering protection against oxidative stress and inflammation-related diseases. Such properties are crucial in the prevention and management of chronic conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders (Calderón-Montaño et al., 2011).

Cardiovascular Health

Dietary intake of flavonoid-rich foods, including those containing kaempferol glycosides, is associated with a reduced risk of cardiovascular diseases. The bioavailability of these compounds influences their effectiveness in modulating cardiovascular risk factors, such as hypertension and inflammation. Studies suggest that kaempferol and its derivatives can improve cardiovascular health by enhancing endothelial function and reducing blood pressure (Wijdan M Dabeek & M. Marra, 2019).

Bone Health and Osteoporosis Prevention

Kaempferol and its glycosides have shown promising osteoprotective effects, making them potential agents for the prevention and treatment of osteoporosis. These compounds modulate bone metabolism by influencing osteoblastic and osteoclastic activities, thus enhancing bone density and reducing the risk of fractures (S. Wong, K. Chin, S. Ima-Nirwana, 2019).

Anticancer Potential

Kaempferol and its derivatives, including kaempferol glycosides, have been extensively studied for their anticancer properties. These compounds exert chemopreventive effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis in cancer cells. The anticancer potential of kaempferol extends across different types of cancers, including breast, bone, and cervical cancers (M. Imran et al., 2019).

Neuroprotection and Brain Health

The neuroprotective effects of kaempferol and its glycosides contribute to their potential in preventing and treating neurodegenerative diseases. These compounds protect neuronal cells from oxidative stress and inflammation, which are common pathological features in conditions such as Alzheimer's and Parkinson's diseases. Kaempferol glycosides may also enhance cognitive functions and provide protective effects against neurotoxicity (S. Bangar et al., 2022).

Mechanism of Action

Kaempferol 3-rutinoside 4’-glucoside has been found to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . It can pass through the blood-brain barrier with passive diffusion . The neuroprotective effects of this compound were related to the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species .

Safety and Hazards

The safety data sheet for Kaempferol 3-rutinoside 4’-glucoside suggests that it is a combustible solid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJOVKRHRUYSLY-QDSFYBSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346054
Record name Kaempferol 3-rutinoside 4'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89439-58-7
Record name Kaempferol 3-rutinoside 4'-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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